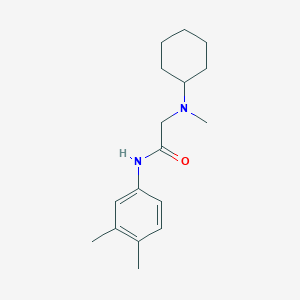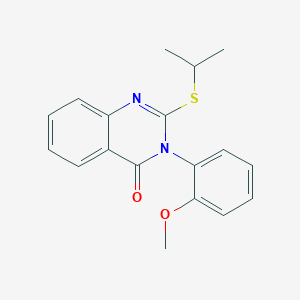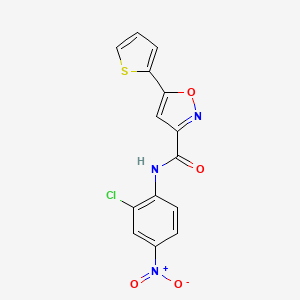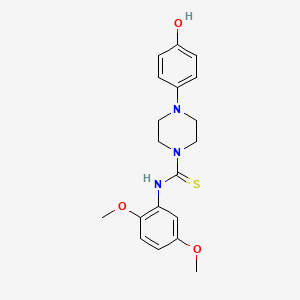
N~2~-cyclohexyl-N~1~-(3,4-dimethylphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-cyclohexyl-N~1~-(3,4-dimethylphenyl)-N~2~-methylglycinamide, commonly known as CX717, is a nootropic drug that has shown potential in improving cognitive function. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mechanism of Action
CX717 works by enhancing the activity of AMPA receptors in the brain. This leads to an increase in the release of neurotransmitters such as glutamate, which play a crucial role in cognitive function. By modulating the activity of these receptors, CX717 improves synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that CX717 can improve cognitive function in healthy individuals and those with cognitive impairments. It has been shown to enhance working memory, attention, and learning. CX717 has also been investigated for its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of CX717 is that it has a long half-life, which means that it can be administered less frequently than other drugs. However, one of the limitations of CX717 is that it can cause overexcitation of the brain, leading to seizures in some individuals. This limits its use as a therapeutic agent.
Future Directions
There are several future directions for research on CX717. One area of interest is the potential use of CX717 in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective ampakines that can enhance cognitive function without causing adverse effects. Finally, there is a need for more research on the long-term effects of CX717 on cognitive function and brain health.
Scientific Research Applications
CX717 has been extensively studied for its potential in improving cognitive function. It has been shown to enhance memory, attention, and learning in animal models and human clinical trials. CX717 has also been investigated for its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-9-10-15(11-14(13)2)18-17(20)12-19(3)16-7-5-4-6-8-16/h9-11,16H,4-8,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIVHRUSYCVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-N'-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B4690887.png)
![4-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4690891.png)
![ethyl 4-(7-benzylidene-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4690902.png)
![2,2,3,3,4,4,4-heptafluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4690920.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4690921.png)
![2-(4-ethoxyphenyl)-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4690928.png)
![2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4690935.png)


![4-formyl-2-methoxyphenyl 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B4690959.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)